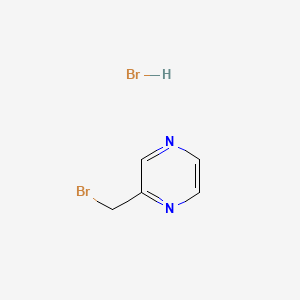

2-(Bromomethyl)pyrazine hydrobromide

Description

Significance of Halogenated Heterocycles in Synthetic Organic Chemistry

Halogenated heterocyclic compounds are indispensable building blocks in synthetic organic chemistry. The presence of a halogen atom on a heterocyclic ring serves multiple purposes. It can modulate the electronic properties of the ring, influencing its reactivity and the biological activity of the final molecule. nih.gov Furthermore, halogens act as versatile synthetic handles, enabling a wide array of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.nettandfonline.com This reactivity allows for the late-stage functionalization of complex molecules, a crucial strategy in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov The strategic placement of a halogen can also block metabolic pathways, enhancing the pharmacokinetic profile of a drug candidate.

Overview of Pyrazine (B50134) Core Structure Modifications in Advanced Chemical Synthesis

The pyrazine ring is an electron-deficient system, a characteristic that governs its reactivity. researchgate.net Modifications of the pyrazine core are central to its application in advanced chemical synthesis. tandfonline.comnih.gov These modifications can be broadly categorized into substitutions on the ring itself and functionalization of side chains. Direct halogenation of the pyrazine ring can be challenging but is achievable, providing key intermediates for further elaboration. imist.ma

A particularly powerful strategy involves the functionalization of alkyl groups attached to the pyrazine ring. For instance, a methyl group can be transformed into a more reactive functional group, such as a bromomethyl group. This transformation is often accomplished through free-radical bromination, a classic example being the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator. thermofisher.comwikipedia.orgorganic-chemistry.orgchem-station.commychemblog.com The resulting benzylic-like bromide is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of substituents. rsc.org This approach has been instrumental in the synthesis of numerous bioactive molecules and functional materials. nih.govnih.gov

Research Context of 2-(Bromomethyl)pyrazine (B1281218) Hydrobromide within Heterocyclic Chemistry

Within this context, 2-(Bromomethyl)pyrazine hydrobromide emerges as a highly valuable and reactive intermediate. achemblock.com Its structure combines the electron-deficient pyrazine core with a reactive bromomethyl group, making it an excellent electrophile for a range of nucleophilic substitution reactions. The hydrobromide salt form enhances the compound's stability and handling properties.

The primary route to this compound typically involves the radical bromination of 2-methylpyrazine (B48319). The Wohl-Ziegler reaction is a well-established method for this type of transformation, converting a relatively unreactive methyl group into a versatile bromomethyl handle. thermofisher.comwikipedia.orgmychemblog.com

The synthetic utility of this compound lies in its ability to readily react with a diverse array of nucleophiles. These include amines, alcohols, thiols, and carbanions, allowing for the construction of a wide range of pyrazine-containing derivatives. This reactivity is analogous to that of similar compounds like 2-(bromomethyl)pyridine (B1332372) hydrobromide, which is widely used in the preparation of ligands, pharmaceuticals, and other functional molecules. chemicalbook.comnih.govchemicalbook.comsigmaaldrich.com The pyrazine moiety itself can act as a bioisostere for other aromatic rings like benzene (B151609) or pyridine (B92270), and its nitrogen atoms can serve as hydrogen bond acceptors, which is a crucial interaction in many biological systems. pharmablock.com Consequently, this compound is a key building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Chemical Compound Data

| Compound Name |

| This compound |

| 2-Methylpyrazine |

| 2-(Bromomethyl)pyridine hydrobromide |

| N-Bromosuccinimide |

| Benzene |

| Pyridine |

| Pyrimidine |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1421789-94-7 | achemblock.com |

| Molecular Formula | C5H6Br2N2 | achemblock.com |

| Molecular Weight | 253.93 g/mol | achemblock.com |

| Physical Form | Solid | achemblock.com |

| Purity | 95% | achemblock.com |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(bromomethyl)pyrazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.BrH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOFPZNIZAOMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856542 | |

| Record name | 2-(Bromomethyl)pyrazine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421789-94-7 | |

| Record name | 2-(Bromomethyl)pyrazine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)pyrazine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromomethyl Pyrazine Hydrobromide and Its Precursors

Established Synthetic Pathways to Bromomethyl-Substituted Pyrazines

The most prominent and well-established method for the synthesis of bromomethyl-substituted pyrazines, including 2-(bromomethyl)pyrazine (B1281218), is the free-radical bromination of the corresponding methylpyrazine. wikipedia.org This transformation is most commonly achieved through the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or under photochemical conditions. mychemblog.comyoutube.com

The reaction proceeds via a free-radical chain mechanism. libretexts.org The initiation step involves the homolytic cleavage of the N-Br bond in NBS, typically facilitated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with UV light. mychemblog.comucsb.edu The resulting bromine radical then abstracts a hydrogen atom from the methyl group of 2-methylpyrazine (B48319), forming a resonance-stabilized pyrazinylmethyl radical. This radical subsequently reacts with another molecule of NBS or with molecular bromine (present in trace amounts or generated in situ) to yield the desired 2-(bromomethyl)pyrazine and a succinimidyl radical, which continues the chain reaction. mychemblog.comorganic-chemistry.org

An alternative, though less direct, pathway involves the conversion of a precursor alcohol, 2-(hydroxymethyl)pyrazine. This alcohol can be synthesized and then converted to the corresponding bromide. magtechjournal.com This two-step approach can be advantageous in cases where direct bromination of the methyl group leads to side products or low yields. The conversion of the alcohol to the bromide is typically achieved using standard brominating agents for alcohols, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). chemicalbook.com

Precursor Chemistry and Intermediate Generation in Pyrazine (B50134) Functionalization

The primary precursor for the direct synthesis of 2-(bromomethyl)pyrazine is 2-methylpyrazine. The synthesis of 2-methylpyrazine itself can be accomplished through various methods, a common one being the cyclocondensation of ethylenediamine (B42938) with 1,2-propanediol over a suitable catalyst. mdpi.com

For the indirect route, the precursor is 2-(hydroxymethyl)pyrazine. The synthesis of this alcohol can be achieved through several strategies. One common method is the oxidation of 2-methylpyrazine to its N-oxide, followed by rearrangement. mdpi.comresearchgate.net For instance, treatment of 2-methylpyrazine with an oxidizing agent like hydrogen peroxide in acetic acid can form the N-oxide. Subsequent treatment with acetic anhydride (B1165640) can lead to a rearrangement, followed by hydrolysis to yield 2-(hydroxymethyl)pyrazine. Another approach involves the reduction of pyrazine-2-carboxylic acid or its esters.

The generation of intermediates in pyrazine functionalization often involves the creation of a reactive site on the pyrazine ring or its substituents. In the context of synthesizing 2-(bromomethyl)pyrazine, the key intermediate is the pyrazinylmethyl radical. The stability of this radical is crucial for the success of the Wohl-Ziegler bromination. The electron-withdrawing nature of the pyrazine ring can influence the stability and reactivity of this radical intermediate.

Optimization of Reaction Conditions for Efficient Synthesis

The efficiency of the Wohl-Ziegler bromination of 2-methylpyrazine to 2-(bromomethyl)pyrazine is highly dependent on the careful optimization of several reaction parameters.

Solvent: The choice of solvent is critical. Nonpolar solvents are generally preferred to minimize ionic side reactions. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for Wohl-Ziegler reactions due to its inertness and ability to facilitate the desired radical pathway. organic-chemistry.orgwikipedia.org However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane, benzene (B151609), or trifluorotoluene are now more commonly employed. wikipedia.org

Initiator: The reaction requires a radical initiator to start the chain reaction. Common initiators include AIBN and benzoyl peroxide. mychemblog.comcommonorganicchemistry.com Alternatively, photochemical initiation using a UV lamp can be used. The concentration of the initiator is typically kept low.

Temperature: The reaction is usually carried out at the reflux temperature of the chosen solvent to ensure a steady rate of radical initiation and propagation. commonorganicchemistry.com

Reagent Stoichiometry: The stoichiometry of NBS to the methylpyrazine substrate is a key parameter. A slight excess of NBS is often used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of di- and tri-brominated byproducts.

Work-up: Upon completion of the reaction, the succinimide (B58015) byproduct, which is insoluble in nonpolar solvents, can be removed by filtration. wikipedia.org The crude product is then typically purified by chromatography or distillation. The final product, 2-(bromomethyl)pyrazine hydrobromide, is often isolated as a salt to improve its stability.

Interactive Data Table: Optimization of Wohl-Ziegler Bromination of 2-Methylpyrazine

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Substrate | 2-Methylpyrazine | 2-Methylpyrazine | 2-Methylpyrazine | 2-Methylpyrazine |

| Reagent | NBS | NBS | NBS | NBS |

| Initiator | AIBN | Benzoyl Peroxide | UV Light | AIBN |

| Solvent | CCl₄ | Cyclohexane | Benzene | Trifluorotoluene |

| Temperature | Reflux | Reflux | Room Temp. | Reflux |

| Typical Yield | High | Moderate-High | Moderate | High |

| Notes | Classic conditions, high efficiency. | Safer solvent alternative to CCl₄. | Photochemical initiation. | "Greener" solvent option. |

Comparative Analysis with Synthesis of Analogous Bromomethyl-Heterocyclic Systems

The synthesis of 2-(bromomethyl)pyrazine can be compared with the synthesis of analogous bromomethyl derivatives of other six-membered nitrogen-containing heterocycles, such as pyridine (B92270) and pyrimidine. The fundamental synthetic approach, benzylic bromination via a Wohl-Ziegler-type reaction, is applicable across these systems. However, the reactivity and selectivity can differ due to the electronic properties of the heterocyclic rings.

Pyridine, being less electron-withdrawing than pyrazine, can exhibit slightly different reactivity at the benzylic position. The synthesis of 2-(bromomethyl)pyridine (B1332372) and 4-(bromomethyl)pyridine (B1298872) via bromination of the corresponding picolines is a well-documented process. chemicalbook.comchemicalbook.com The conditions are generally similar to those used for 2-methylpyrazine, employing NBS and a radical initiator.

The diazines (pyridazine, pyrimidine, and pyrazine) have two nitrogen atoms in the ring, which significantly influences their electronic structure and reactivity. unl.eduresearchgate.net Pyrazine is a π-deficient system, which can affect the stability of the benzylic radical intermediate compared to pyridine. This difference in electronic nature can impact the optimal reaction conditions and the propensity for side reactions. For instance, the increased electron deficiency in pyrazine might necessitate slightly more forcing conditions or lead to different byproduct profiles compared to pyridine.

The relative reactivity for radical halogenation generally follows the order of the stability of the radical formed, which is tertiary > secondary > primary. libretexts.org In the case of these heterocycles, the stability of the benzylic-type radical is paramount.

Interactive Data Table: Comparative Synthesis of Bromomethyl-Heterocycles

| Heterocycle | Starting Material | Key Reagent | Typical Conditions | Relative Reactivity Considerations |

| Pyrazine | 2-Methylpyrazine | NBS, AIBN/UV | Reflux in nonpolar solvent | Electron-deficient ring may influence radical stability. |

| Pyridine | 2-Picoline | NBS, AIBN/UV | Reflux in nonpolar solvent | Less electron-deficient than pyrazine. chemicalbook.com |

| Pyrimidine | Methylpyrimidine | NBS, AIBN/UV | Reflux in nonpolar solvent | Electronic effects of two nitrogen atoms influence reactivity. |

| Pteridine | 6-Methylpteridine | HBr | High temperature | Synthesis of the bromomethyl derivative has been reported. nih.gov |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields in heterocyclic chemistry. mdpi.comresearchgate.netnih.gov While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles of microwave heating can be applied to the established synthetic pathways.

A hypothetical microwave-assisted Wohl-Ziegler bromination of 2-methylpyrazine would involve mixing the substrate, NBS, and a radical initiator in a suitable microwave-transparent solvent and subjecting the mixture to microwave irradiation at a controlled temperature. The optimization of parameters such as microwave power, temperature, and reaction time would be crucial for achieving high yields and purity. The use of solid-supported reagents in conjunction with microwave heating could also offer a greener and more efficient synthetic route.

Reactivity and Mechanistic Investigations of 2 Bromomethyl Pyrazine Hydrobromide

Electrophilic and Nucleophilic Reaction Profiles of the Bromomethyl Moiety

The reactivity of 2-(bromomethyl)pyrazine (B1281218) hydrobromide is dominated by the electrophilic nature of the carbon atom in the bromomethyl (-CH₂Br) group. The pyrazine (B50134) ring, being an electron-withdrawing aromatic system, enhances the electrophilicity of the attached methylene (B1212753) carbon, making it highly susceptible to attack by nucleophiles. wikipedia.org

The primary reaction pathway for the bromomethyl group is nucleophilic substitution, where the bromide ion acts as a good leaving group. These reactions typically proceed via an Sₙ2 mechanism. researchgate.netnumberanalytics.com The electron-withdrawing character of the pyrazine ring activates the methylene carbon, facilitating the displacement of the bromide by a wide range of nucleophiles.

Research on analogous compounds demonstrates this reactivity. For instance, in a substituted pyrazine derivative, 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide, the bromine atom is readily displaced by an azide (B81097) nucleophile (N₃⁻) in an Sₙ2 reaction. researchgate.net Similarly, the general reactivity of benzylic-type halides with various nucleophiles is well-established, forming new carbon-heteroatom or carbon-carbon bonds. nih.gov

Below is a table of potential nucleophilic substitution reactions based on the known reactivity of similar benzylic halides.

| Nucleophile | Product Functional Group |

| Hydroxide (OH⁻) | Alcohol (-CH₂OH) |

| Alkoxides (RO⁻) | Ether (-CH₂OR) |

| Thiolates (RS⁻) | Thioether (-CH₂SR) |

| Cyanide (CN⁻) | Nitrile (-CH₂CN) |

| Azide (N₃⁻) | Azide (-CH₂N₃) |

| Amines (RNH₂, R₂NH) | Amine (-CH₂NHR, -CH₂NR₂) |

| Carboxylates (RCOO⁻) | Ester (-CH₂OCOR) |

This table represents expected reactions based on the established principles of nucleophilic substitution on activated halides.

In addition to reactions at the bromomethyl group, the nitrogen atoms of the pyrazine ring can also participate in reactions. The lone pair of electrons on each nitrogen atom is located in an sp² hybrid orbital and does not participate in the aromatic sextet, making it available for reaction with electrophiles. wikipedia.org This allows for quaternization, where an alkyl group bonds to a nitrogen atom, forming a positively charged quaternary ammonium (B1175870) salt. wikipedia.orgresearchgate.net

In the case of 2-(bromomethyl)pyrazine hydrobromide, the bromomethyl group can act as an alkylating agent for the nitrogen atoms of another molecule, potentially leading to dimerization or polymerization. This intermolecular reaction would result in the formation of a pyrazinium salt. The quaternization of pyridine (B92270) derivatives with alkyl halides is a well-documented process, and a similar reactivity is expected for pyrazine. osti.govmostwiedzy.pl The reaction creates a positive charge in the ring, which can further alter the molecule's reactivity. wikipedia.org

Role as an Alkylating Agent in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The high reactivity of the bromomethyl group makes this compound a valuable alkylating agent in organic synthesis for the formation of both carbon-carbon (C-C) and carbon-heteroatom bonds. numberanalytics.com

Carbon-heteroatom bond formation is a fundamental process in the synthesis of pharmaceuticals and other bioactive molecules. numberanalytics.commdpi.com The reaction of this compound with heteroatom nucleophiles (containing oxygen, nitrogen, sulfur, etc.) provides a direct route to introduce the pyrazinylmethyl moiety into various molecular scaffolds. For example, the reaction with indole, a nitrogen-containing heterocycle, results in the formation of a new C-N bond. researchgate.net

| Heteroatom Nucleophile | Bond Formed | Resulting Functional Group |

| Indole | C-N | N-Pyrazinylmethyl indole |

| Sodium Azide | C-N | Pyrazinylmethyl azide |

| Alcohols/Phenols | C-O | Pyrazinylmethyl ether |

| Thiols | C-S | Pyrazinylmethyl thioether |

This table provides examples of C-heteroatom bonds that can be formed using this compound as an alkylating agent. researchgate.netmdpi.com

The formation of new C-C bonds using this reagent is also feasible. illinois.edulibretexts.org Reagents such as enolates, organometallic compounds (e.g., Grignard reagents or organocuprates), and cyanide ions can act as carbon nucleophiles, attacking the electrophilic methylene carbon to forge a new C-C bond. illinois.eduorganic-chemistry.org An analogous pathway, the Kröhnke pyridine synthesis, utilizes pyridinium (B92312) salts derived from α-bromo ketones to form new C-C bonds, suggesting that pyrazinium salts derived from 2-(bromomethyl)pyrazine could undergo similar transformations. wikipedia.org

Mechanistic Insights into Specific Reactivity Patterns

The dominant mechanistic pathway for reactions occurring at the bromomethyl group is the bimolecular nucleophilic substitution (Sₙ2) reaction. researchgate.netmostwiedzy.pl This is characterized by a single transition state where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring plays a crucial role by inductively pulling electron density away from the bromomethyl group. This effect polarizes the C-Br bond and stabilizes the electron-rich transition state, thereby accelerating the rate of nucleophilic attack compared to less activated alkyl halides.

The quaternization of the ring nitrogen atoms is mechanistically distinct, involving the nucleophilic attack of the nitrogen's lone pair on an electrophile—in this case, the carbon of a bromomethyl group from another molecule. wikipedia.org The competition between intermolecular N-alkylation (quaternization) and substitution by an external nucleophile at the C-Br bond can be influenced by reaction conditions such as concentration, temperature, and the nature of the solvent and nucleophile.

Stability and Decomposition Pathways under Diverse Reaction Conditions

While specific stability data for this compound is limited, information from the closely related compound 2-(bromomethyl)pyridine (B1332372) hydrobromide provides valuable insights. fishersci.com This class of compounds is known to be sensitive to heat and moisture. fishersci.com The hydrobromide salt is generally more stable than the corresponding free base, but it is hygroscopic and should be stored in a dry, cool, and well-ventilated place, often under an inert atmosphere like nitrogen. fishersci.com

The compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. fishersci.com The addition of a strong base will deprotonate the hydrobromide, liberating the free base, 2-(bromomethyl)pyrazine, which may be less stable.

Thermal decomposition can lead to the release of toxic and irritating gases. fishersci.com Under high heat, the molecule is expected to break down, yielding hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides such as hydrogen bromide (HBr). fishersci.com

Applications of 2 Bromomethyl Pyrazine Hydrobromide in Advanced Organic Synthesis

Construction of Novel Pyrazine (B50134) Derivatives

2-(Bromomethyl)pyrazine (B1281218) hydrobromide is a highly reactive and valuable intermediate in organic synthesis. The presence of the electron-withdrawing pyrazine ring and the labile bromomethyl group makes it an excellent electrophile for a variety of synthetic transformations. Its primary mode of reactivity involves the nucleophilic substitution of the bromide, allowing for the facile introduction of the pyrazin-2-ylmethyl moiety onto a wide range of molecular scaffolds.

Synthesis of Substituted Pyrazines

The most direct application of 2-(bromomethyl)pyrazine hydrobromide is in the synthesis of 2-substituted pyrazines via nucleophilic substitution reactions. The reactive bromomethyl group can be readily displaced by a variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur. These reactions typically occur in polar solvents such as dimethylformamide (DMF) or acetone. chemicalbook.com This methodology provides a straightforward route to a diverse library of pyrazine derivatives, where the substituent is connected to the pyrazine ring through a methylene (B1212753) bridge.

The general scheme for this transformation involves the reaction of this compound with a nucleophile (Nu-H), often in the presence of a base like potassium carbonate to neutralize the hydrobromic acid formed during the reaction. chemicalbook.com

Table 1: Examples of Nucleophilic Substitution with 2-(Bromomethyl)pyrazine

| Nucleophile (Nu-H) | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Morpholine | K₂CO₃, Acetone | 2-(Morpholinomethyl)pyrazine | sigmaaldrich.com |

| 1H-1,2,3-Triazole | Base, Solvent | 2-((1H-1,2,3-triazol-1-yl)methyl)pyrazine | sigmaaldrich.com |

| Ethanethiol | NaH, THF | 2-((Ethylthio)methyl)pyrazine | |

| Phenol | K₂CO₃, DMF | 2-(Phenoxymethyl)pyrazine | |

| Sodium Azide (B81097) | DMF | 2-(Azidomethyl)pyrazine |

This method is highly effective for creating derivatives with potential applications in medicinal chemistry and materials science. The analogous reagent, 2-(bromomethyl)pyridine (B1332372) hydrobromide, is used to prepare a variety of biologically active compounds, suggesting similar potential for these pyrazine derivatives. sigmaaldrich.com

Development of Complex Polycyclic Ring Systems

The synthesis of complex polycyclic ring systems, particularly those containing nitrogen atoms, is a significant area of research in organic and medicinal chemistry due to their prevalence in natural products and pharmaceuticals. nih.govnih.govresearchgate.net While direct examples of the use of this compound in the construction of intricate polycyclic frameworks are not extensively detailed in the provided research, its potential as a precursor is evident from the reactivity of its functional groups.

The bromomethyl group serves as a potent electrophile, capable of participating in various cyclization reactions. For instance, intramolecular cyclization of derivatives formed from 2-(bromomethyl)pyrazine could lead to the formation of fused ring systems. The pyrazine ring itself can participate in annulation reactions, further extending the polycyclic structure. The synthesis of fused nitrogen-containing heterocycles is a subject of considerable interest, with various methods being developed to access these complex scaffolds. mdpi.com

One general strategy involves the condensation of a bifunctional starting material, followed by a cyclization event. In this context, this compound could be functionalized to introduce a nucleophilic center, which could then undergo an intramolecular reaction with the pyrazine ring or a substituent to form a new ring. The synthesis of imidazo[1,2-a]pyrazines, a class of fused polycyclic systems, often involves the reaction of an aminopyrazine with an α-halocarbonyl compound. nih.govrsc.org While not a direct use of this compound as the starting material, this highlights a common pathway to pyrazine-fused systems.

The following table provides examples of reaction types that are instrumental in the synthesis of polycyclic systems, where a reagent like this compound could potentially be employed.

| Reaction Type | Description | Potential Role of 2-(Bromomethyl)pyrazine Derivative |

| Intramolecular Cyclization | A reaction in which a molecule containing two reactive functional groups reacts with itself to form a ring. | A derivative of 2-(bromomethyl)pyrazine could be synthesized to contain a nucleophilic group that attacks the pyrazine ring or a substituent to form a fused ring system. |

| Annulation Reactions | A reaction that forms a new ring onto a pre-existing molecule. | The pyrazine ring of a 2-(bromomethyl)pyrazine derivative could undergo an annulation reaction to build a larger polycyclic structure. |

| Tandem/Cascade Reactions | A series of intramolecular reactions that occur sequentially in a single synthetic operation to form complex products. | This compound could be a starting point for a sequence of reactions leading to a polycyclic product in a one-pot synthesis. |

Utilization in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netrsc.org The Groebke-Blackburn-Bienaymé (GBB) reaction is a notable MCR for the synthesis of imidazo[1,2-a]azines, including imidazo[1,2-a]pyrazines. researchgate.net This reaction typically involves the condensation of an aminoazine, an aldehyde, and an isocyanide.

The synthesis of a library of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-b]pyridazines has been described using the GBB reaction under sustainable conditions. researchgate.net While these examples utilize aminopyrazines as the azine component, the versatile reactivity of this compound suggests its potential as a precursor to the necessary starting materials for such MCRs. For example, the bromomethyl group could be converted to an amino group, thereby generating an aminopyrazine suitable for the GBB reaction.

The following table outlines the general components of the Groebke-Blackburn-Bienaymé reaction for the synthesis of imidazo[1,2-a]pyrazines.

| Reactant | Role in Reaction | Example |

| Aminoazine | Provides the pyrazine ring and one of the nitrogen atoms for the imidazole (B134444) ring. | 2-Aminopyrazine (B29847) |

| Aldehyde | Provides a carbon atom for the imidazole ring and allows for substituent diversity. | Benzaldehyde |

| Isocyanide | Provides a carbon and a nitrogen atom for the imidazole ring and introduces another point of diversity. | tert-Butyl isocyanide |

The imidazo[1,2-a]pyrazine (B1224502) scaffold is of significant interest in medicinal chemistry, and MCRs provide an efficient route to a diverse range of derivatives for biological screening. nih.gov

Contributions to Combinatorial Library Synthesis and Scaffold Diversity

Combinatorial chemistry is a key strategy in drug discovery for the rapid synthesis of a large number of diverse compounds. nih.gov The pyrazine scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds. nih.gov The functionalization of the pyrazine ring allows for the creation of diverse chemical libraries. imist.ma

Solid-phase synthesis is a common technique in combinatorial chemistry, and the reactive nature of this compound makes it a suitable building block for such approaches. The bromomethyl group can be used to attach the pyrazine moiety to a solid support, from which a variety of substituents can be introduced in a stepwise manner. Alternatively, the pyrazine can be modified in solution and then attached to the resin.

A study on the discovery of imidazo[1,2-a]pyrazines as selective modulators of AMPA receptors highlights the synthesis of a library of these compounds. nih.gov The synthetic route involved the functionalization of a pre-formed imidazo[1,2-a]pyrazine core, demonstrating how a central scaffold can be elaborated to generate a diverse set of molecules. nih.gov Although this study does not start from this compound, it illustrates the principle of scaffold-based library synthesis where such a starting material could be highly valuable.

The following table summarizes key aspects of utilizing pyrazine scaffolds in combinatorial chemistry.

| Feature | Description | Relevance of this compound |

| Privileged Scaffold | A molecular framework that is able to bind to multiple biological targets. | The pyrazine core is a known privileged scaffold. nih.gov |

| Points of Diversity | Specific positions on the scaffold where different chemical groups can be introduced. | The bromomethyl group allows for easy introduction of one point of diversity, and the pyrazine ring can be further functionalized. |

| Solid-Phase Synthesis | A method where molecules are built on a solid support, facilitating purification. | The reactive bromomethyl group is suitable for attachment to a solid support. |

| Scaffold-Based Library | A collection of compounds synthesized from a common core structure. | This compound can serve as the starting point for a pyrazine-based library. |

Precursor for Low-Bandgap Conjugated Oligomers and Polymers

Pyrazine-containing π-conjugated materials have garnered significant interest for their potential applications in optoelectronic devices, such as organic solar cells and light-emitting diodes, due to their favorable charge transfer properties. semanticscholar.orgrsc.org The electron-deficient nature of the pyrazine ring makes it an excellent building block for creating low-bandgap polymers when combined with electron-rich units.

The synthesis of such polymers often relies on cross-coupling reactions, such as Suzuki or Stille coupling, to connect different aromatic units. dntb.gov.ua While direct polymerization of this compound is not a common approach, it can be readily converted into a monomer suitable for these polymerization reactions. For example, the bromomethyl group can be transformed into other functional groups, such as a boronic ester or a stannane, which are key participants in Suzuki and Stille couplings, respectively.

Research into pyrazinacene conjugated polymers has highlighted the potential of linearly fused pyrazine rings in creating stable n-type materials. semanticscholar.org Although the synthesis of these specific polymers did not start from this compound, it underscores the importance of pyrazine-based monomers in the development of advanced conjugated materials. semanticscholar.org

The following table details some properties and synthetic considerations for pyrazine-based conjugated polymers.

| Property/Consideration | Description |

| Low Bandgap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is small, allowing for absorption of longer wavelength light. |

| Electron-Deficient Unit | The pyrazine ring acts as an electron acceptor in donor-acceptor type polymers, which is a common strategy for achieving low bandgaps. |

| Polymerization Method | Cross-coupling reactions like Suzuki, Stille, or direct arylation polymerization are commonly used to synthesize these polymers. |

| Monomer Synthesis | A key step is the preparation of a pyrazine-based monomer with appropriate functional groups (e.g., halides, boronic esters, stannanes) for polymerization. |

Computational and Theoretical Studies on Pyrazine Derivatives Derived from 2 Bromomethyl Pyrazine Hydrobromide

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into molecular behavior at the electronic level. These methods are particularly useful for studying heterocyclic compounds like pyrazine (B50134) derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Various Pyrazine Derivatives (Calculated via DFT)

This table presents a set of representative data from various studies to illustrate the typical range of values for pyrazine derivatives.

| Compound/Derivative Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

| 2-Pyrazinecarboxamide Ligand | -7.21 | -1.78 | 5.43 | |

| Platinum-Pyrazine Complex [Pt(PCA)2]2+ | -11.01 | -5.73 | 5.28 | |

| Benzocarbazole-Quinoxaline (D-A-D) | -5.51 | -2.73 | 2.78 | |

| Benzocarbazole-Pyridopyrazine (D-A-D) | -5.83 | -3.06 | 2.77 | |

| N,N-diphenylamino-oxadiazolopyrazine | -5.39 | -3.03 | 2.36 |

Note: The exact values can vary significantly based on the specific molecule, substituents, and the computational method (functional and basis set) employed.

Charge Transfer Characteristics

Many advanced pyrazine derivatives are designed as donor-acceptor (D-A) systems, where the pyrazine unit often acts as the electron-accepting moiety. In these molecules, intramolecular charge transfer (ICT) is a key phenomenon that dictates their electronic and optical properties. Upon absorption of light, an electron can be promoted from a molecular orbital concentrated on the donor part of the molecule to one located on the acceptor part.

Computational methods are used to visualize and quantify this charge transfer. By analyzing the composition of the HOMO and LUMO, it's possible to confirm the charge transfer nature of electronic transitions. For example, if the HOMO is localized on the donor and the LUMO on the pyrazine acceptor, the HOMO-to-LUMO transition corresponds to a clear ICT event. This property is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Prediction of Spectroscopic Parameters and Electronic Properties

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. cu.edu.eg Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. This allows researchers to predict the wavelengths of maximum absorption (λmax) and understand the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions).

Theoretical calculations can also simulate vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This aids in the assignment of experimental spectral bands to specific molecular motions, such as the stretching or bending of particular bonds, confirming the proposed structure of a synthesized pyrazine derivative. superfri.orgcu.edu.eg

Theoretical Analysis of Chemical Reactivity and Stability

Beyond the HOMO-LUMO gap, a more detailed understanding of chemical reactivity can be obtained by calculating a set of parameters known as global reactivity descriptors. These descriptors are derived from the conceptual framework of DFT and provide quantitative measures of a molecule's stability and reaction tendencies.

Global Reactivity Descriptors

Global reactivity descriptors are calculated from the ionization potential (I) and electron affinity (A), which are often approximated by the energies of the HOMO and LUMO (I ≈ -EHOMO; A ≈ -ELUMO). Key descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule. It is defined as ω = μ²/ (2η), where μ is the electronic chemical potential (μ = -χ). A higher electrophilicity index points to a better electrophile.

These descriptors are powerful for comparing the reactivity of a series of related pyrazine derivatives. For instance, studying how different substituents affect these values can help predict which derivative will be more stable or more reactive in a particular chemical environment. superfri.org

Table 2: Representative Global Reactivity Descriptors for Pyrazine Derivatives

This table provides an illustrative comparison of reactivity descriptors for different types of pyrazine compounds based on data from various theoretical studies.

| Compound/Derivative | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Reference |

| 2-Pyrazinecarboxamide | 4.50 | 2.72 | 3.71 | |

| [Pt(PCA)2]2+ | 8.37 | 2.64 | 13.29 | |

| 5-MCTH (Corrosion Inhibitor) | 3.59 | 2.50 | 2.58 | superfri.org |

| 1,2,4-triazin-3-amine derivative | 4.56 | 2.24 | 4.65 |

Note: These values are derived from HOMO and LUMO energies and are dependent on the computational level.

Molecular Electrostatic Potentials and Reactivity Sites

The molecular electrostatic potential (MEP) is a crucial theoretical tool for understanding and predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-poor regions. In pyrazine derivatives, the MEP provides significant insights into intermolecular interactions and chemical reactivity.

Computational studies on pyrazine and its derivatives consistently show distinct electrostatic features. The nitrogen atoms of the pyrazine ring, due to their high electronegativity, create regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds as acceptors. nih.gov Conversely, the regions around the hydrogen atoms of the ring are characterized by positive electrostatic potential, indicating sites for potential nucleophilic interaction. researchgate.net

For instance, in a study of substituted amides of pyrazine-2-carboxylic acids, MEP calculations were employed to identify features related to their cytotoxic activities. nih.gov By calculating parameters such as the average positive (Vs+) and negative (Vs-) electrostatic potentials on the molecular surface, researchers established a statistically significant correlation between these electrostatic descriptors and the compounds' biological activity. nih.gov The strongest positive potentials were often found near the hydrogens of amide groups or the pyrazine ring, highlighting these as key interaction sites. nih.gov The electron-poor nature of the pyrazine ring system, a key feature of its MEP, makes it prone to addition reactions with nucleophiles. taylorfrancis.com This characteristic reactivity is a direct consequence of its electronic structure, where the presence of two nitrogen atoms withdraws electron density from the aromatic ring. taylorfrancis.com

Table 1: MEP Parameters for Substituted Amides of Pyrazine-2-Carboxylic Acid

| Compound | Vs,max (kcal/mol) | Vs,min (kcal/mol) | Vs+ (kcal/mol) | Vs- (kcal/mol) |

|---|---|---|---|---|

| Pyrazine Amide 1 | 99.590 | -25.100 | 35.210 | -15.890 |

| Pyrazine Amide 2 | 19.610 | -30.500 | 28.950 | -18.430 |

Note: Data is illustrative based on ranges found in the literature. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the spatial arrangements of atoms in pyrazine derivatives and their dynamic behavior over time. These studies are vital for understanding structure-property relationships, especially in biological systems and materials science.

Conformational studies on pyrazine derivatives have shown that the orientation of substituent groups relative to the pyrazine ring is a critical determinant of their properties. For example, the odor activity of certain pyrazine derivatives was found to be directly related to the conformation of substituents attached to the ring, as determined by molecular mechanics (MM3) and ab initio calculations. jst.go.jp

Furthermore, MD simulations are instrumental in studying the interactions of pyrazine derivatives with biological macromolecules. In one study, MD simulations revealed how different substituted pyrazines bind to human serum albumin (HSA), providing insights into the stability of the resulting complexes and how the ligands can alter the protein's conformation. researchgate.net Such simulations are essential for predicting the behavior of pyrazine-based drugs and probes in a biological environment. nih.gov

Studies on Non-Linear Optical (NLO) Properties of Derived Compounds

Pyrazine derivatives have emerged as a promising class of materials for non-linear optical (NLO) applications, which are critical for technologies like optical data storage and signal processing. researchgate.netnih.gov Computational studies, particularly those using Density Functional Theory (DFT), are essential for predicting and rationalizing the NLO properties of these compounds. rsc.orgrsc.orgresearchgate.net

The NLO response in these molecules often originates from an intramolecular charge transfer (ICT) process between electron-donating (D) and electron-accepting (A) groups connected through a π-conjugated system, with the pyrazine ring often acting as the acceptor or part of the conjugated bridge. rsc.org Theoretical calculations allow for the prediction of key NLO parameters, such as the second-order hyperpolarizability (γ) and the third-order nonlinear polarizability (χ(3)). rsc.org

Research on various architectures of D-A pyrazine derivatives has demonstrated how structural modifications can tune NLO properties:

X-shaped and Λ-shaped Derivatives: Studies on these isomers, where donor and acceptor groups are placed at different positions on the pyrazine ring, show that molecular symmetry profoundly affects the NLO response. rsc.orgupce.cz DFT calculations, combined with a sum-over-states approach, have successfully rationalized the different NLO anisotropies observed experimentally. rsc.org

Multi-branched Derivatives: Increasing the number of conjugated branches attached to the pyrazine core has been shown to enhance the NLO properties. For instance, tetrastyrylpyrazine exhibits a significantly stronger two-photon absorption cross-section compared to its two- and three-branched counterparts. globethesis.com

Donor/Acceptor Strength: The strategic introduction of strong donors (like triphenylamine) and acceptors (like nitrobenzene) enhances the ICT process, leading to exceptional third-order NLO properties. rsc.org

Table 2: Representative Third-Order NLO Properties of D-A Pyrazine Derivatives

| Compound Series | Architecture | Key Feature | γ (esu) | χ(3) (esu) |

|---|---|---|---|---|

| S-series (S-4) | D-A | Triphenylamine donor, Nitrobenzene acceptor | 7.93 × 10-33 | - |

| S-series (S-2) | D-A | Triphenylamine donor, Nitrobenzene acceptor | - | 35.18 × 10-13 |

| Compound D | Four-branched | Tetrastyrylpyrazine | - | - |

Note: Data extracted from reference rsc.org. Dashes indicate data not specified for that particular compound in the source.

Vibrational Analysis and Natural Bond Orbitals (NBOs)

Vibrational analysis and Natural Bond Orbital (NBO) theory are complementary computational methods that provide deep insights into the structural stability and electronic interactions within pyrazine derivatives.

Vibrational Analysis: This technique, often performed alongside experimental FTIR and FT-Raman spectroscopy, involves calculating the fundamental vibrational modes of a molecule. researchgate.net For pyrazine derivatives like pyrazinamide (B1679903), a normal coordinate analysis allows for the detailed assignment of vibrational frequencies to specific molecular motions, such as C-H stretching, C-C bending, and ring vibrations. researchgate.netasianpubs.org By calculating the Potential Energy Distribution (PED), researchers can confirm the correctness of these assignments and understand how different structural components contribute to each vibrational mode. asianpubs.org Such analyses are fundamental for structural elucidation and for understanding the forces holding the molecule together. researchgate.netresearchgate.net

Natural Bond Orbitals (NBOs): NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and anti-bonds. wikipedia.orgwisc.edu This method is exceptionally useful for quantifying electronic delocalization effects. wikipedia.org In NBO theory, interactions between filled (donor) and empty (acceptor) orbitals, such as a bond (σ) and an anti-bond (σ*), are analyzed. The strength of these interactions, measured as a stabilization energy E(2), reveals the extent of electron delocalization or hyperconjugation, which is crucial for molecular stability and reactivity. researchgate.net For pyrazine derivatives, NBO analysis can quantify the delocalization of the π-system and the interactions involving the nitrogen lone pairs, providing a detailed picture of the electronic landscape that governs the molecule's properties. researchgate.netnih.gov

Table 3: Selected Fundamental Vibrational Frequencies for Pyrazinamide

| Vibrational Mode | FTIR (cm-1) | FT Raman (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) asym | 3162 | 3160 | N-H asymmetric stretching |

| ν(N-H) sym | 3010 | 3020 | N-H symmetric stretching |

| δ(C-C-H) asym | 701 | - | C-C-H asymmetric bending |

| δ(C-C-H) sym | 670 | - | C-C-H symmetric bending |

Note: Data extracted from reference asianpubs.org. Dashes indicate data not specified in the source.

Analysis of Quinoidal Distortions upon Oxidation in Conjugated Systems

In extended π-conjugated systems built from pyrazine derivatives, the process of oxidation (the removal of electrons) can induce significant changes in the molecular geometry and electronic structure. rsc.org A key phenomenon observed in such cases is the development of quinoidal distortions within the conjugated backbone.

An aromatic system, like the pyrazine ring, is characterized by a high degree of bond length equalization. Upon oxidation, the π-electron density is reduced, forcing a reorganization of the bonding pattern to accommodate the positive charge (polaron or bipolaron formation). This reorganization often involves a shift from a benzenoid (aromatic) structure to a quinoidal one, where there is a more pronounced alternation between single and double bond character along the conjugated path.

Theoretical studies are paramount for investigating these distortions. Computational models can predict the changes in bond lengths and angles upon oxidation. For example, in a conjugated polymer containing pyrazine units, oxidation would be expected to shorten the formal single bonds connecting the rings and lengthen the formal double bonds within the rings, leading to a quinoidal character. This structural change has profound implications for the material's electronic properties, including its charge transport capabilities and its optical absorption spectrum, which often shows new absorption bands at lower energies.

Studies on pyrazinacenes, a class of N-heteroacenes, have shown that the redox state dramatically influences the degree of π-conjugation. rsc.org While these studies focused on reduction, the principles are reversible. The presence of a reduced pyrazine ring was found to promote π-conjugation. rsc.org Conversely, oxidation would disrupt the aromaticity, leading to the aforementioned quinoidal structures, which is a critical concept in designing n-type and p-type organic semiconductor materials derived from pyrazine.

Role in Medicinal Chemistry and Pharmaceutical Intermediate Synthesis

Synthesis of Biologically Active Pyrazine-Containing Scaffolds

The pyrazine (B50134) nucleus is a fundamental component of many biologically active compounds. researchgate.net 2-(Bromomethyl)pyrazine (B1281218) hydrobromide is an important precursor for the synthesis of more complex heterocyclic systems that incorporate the pyrazine ring. One notable class of such systems is the imidazo[1,2-a]pyrazines, which are known to possess a range of pharmacological properties. rsc.org

The synthesis of the imidazo[1,2-a]pyrazine (B1224502) scaffold typically involves the cyclization of a 2-aminopyrazine (B29847) derivative with an α-haloketone or a related two-carbon electrophile. While direct use of 2-(bromomethyl)pyrazine hydrobromide in this specific cyclization is not commonly reported, it serves as a ready precursor to key intermediates. For instance, the bromomethyl group can be converted to an aminomethyl group, yielding 2-(aminomethyl)pyrazine. beilstein-journals.org This amine can then undergo reactions to form the desired fused heterocyclic systems. A general synthetic approach to imidazo[1,2-a]pyrazines starting from a 2-aminopyrazine is outlined below.

Table 1: General Synthesis of Imidazo[1,2-a]pyrazine Scaffolds

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Aminopyrazine, α-Bromoacetophenone | Ethanol, Reflux | 2-Phenylimidazo[1,2-a]pyrazine |

This strategic use of this compound to first synthesize a necessary building block, which is then used to construct a more complex and biologically active scaffold, highlights its importance as a versatile intermediate in medicinal chemistry. The resulting imidazo[1,2-a]pyrazine core can be further functionalized to explore structure-activity relationships. nih.gov

Derivatization for Potential Pharmaceutical Applications as Intermediates

The reactivity of the bromomethyl group in this compound allows for its derivatization into a multitude of compounds with potential pharmaceutical applications. This is typically achieved through nucleophilic substitution reactions, where the bromine atom is displaced by various nucleophiles.

Pyrazine derivatives have been extensively studied for their antimicrobial properties. rjpbcs.com The pyrazine scaffold is a key component in a number of compounds exhibiting activity against various bacterial and fungal strains. The synthesis of novel pyrazine-containing molecules is an active area of research in the quest for new antimicrobial agents.

While direct synthesis of commercial antimicrobial drugs from this compound may not be the primary route, its role as a reactive intermediate is significant. It can be used to introduce the pyrazinylmethyl moiety onto other heterocyclic cores known to possess antimicrobial activity, thereby creating hybrid molecules with potentially enhanced or novel mechanisms of action. For example, it can be reacted with thiols, amines, or phenols to generate a library of pyrazinylmethyl ethers, thioethers, and amines for antimicrobial screening.

A study on novel pyrazoline derivatives reported their potential as antibacterial and antifungal agents, underscoring the value of nitrogen-containing heterocyclic compounds in this therapeutic area. nih.gov Although not directly synthesized from this compound, these findings support the rationale of using it as a building block to create new antimicrobial candidates.

The versatility of the pyrazine scaffold extends to a variety of other pharmacological activities. Research has shown that derivatives of fused heterocyclic systems containing the pyrazine ring can exhibit specific physiological effects.

Antibronchospastic Activity: A notable example is the synthesis of imidazo[1,2-a]pyrazine derivatives which have demonstrated potent antibronchospastic (bronchodilator) activity, in some cases superior to that of theophylline, a commonly used drug for asthma. mdpi.com The synthesis of these compounds often starts from a substituted 2-aminopyrazine. As previously discussed, this compound can be a precursor to the necessary 2-(aminomethyl)pyrazine, which can then be elaborated into these therapeutically relevant scaffolds. One of the most potent compounds identified in a study was 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine-3-carbonitrile. mdpi.com

While specific examples of uterine-relaxing or cardiac-stimulating agents directly derived from this compound are not prominently featured in the literature, the known cardiovascular effects of other pyrazine derivatives suggest that this is a potential area for future drug discovery efforts.

The pyrazine ring is a key structural feature in several classes of antitumor agents. researchgate.netimist.maimist.ma Its ability to participate in hydrogen bonding and other molecular interactions makes it an attractive scaffold for the design of enzyme inhibitors and receptor antagonists involved in cancer pathways.

The reactive nature of this compound makes it a valuable tool for synthesizing libraries of pyrazine-containing compounds for anticancer screening. For instance, new series of diarylamide and diarylurea derivatives containing the imidazo[1,2-a]pyrazine scaffold have been synthesized and shown to have antiproliferative activity against melanoma cells. nih.gov

Nucleoside Analogues: Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. nih.gov The synthesis of C-nucleosides, where the sugar moiety is attached to the heterocyclic base via a carbon-carbon bond, is of particular interest as these compounds are often more stable to enzymatic degradation. nih.gov While direct synthesis of a nucleoside analogue from this compound is a complex transformation, the compound can be used to create pyrazine-containing aglycones that are subsequently coupled to sugar derivatives. The development of C-nucleoside analogues of favipiravir, an antiviral agent, highlights the potential of modified pyrazine and other azine scaffolds in this area. researchgate.net

Table 2: Examples of Biologically Active Scaffolds Accessible from Pyrazine Intermediates

| Scaffold | Potential Biological Activity | Precursor from this compound (Proposed) |

| Imidazo[1,2-a]pyrazine | Antibronchospastic, Antiproliferative | 2-(Aminomethyl)pyrazine |

| Pyrazine-substituted Thiazoles | Antimicrobial | Pyrazinylmethyl-functionalized thioureas |

| Pyrazine C-Nucleoside Analogues | Antitumor, Antiviral | Pyrazine-containing aglycones |

Strategies for Diversity-Oriented Synthesis of Medicinal Leads

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to create libraries of structurally diverse small molecules to probe biological systems and identify new therapeutic leads. researchgate.netacs.org The core principle of DOS is to use a common starting material or a small set of building blocks and, through a series of branching reaction pathways, generate a wide range of molecular skeletons.

This compound is an ideal building block for DOS due to the high reactivity of the bromomethyl group. This functional group can participate in a wide variety of chemical reactions, including nucleophilic substitutions, eliminations, and metal-catalyzed cross-coupling reactions. By reacting this compound with a diverse set of nucleophiles or other reaction partners, a large and structurally varied library of pyrazine-containing compounds can be rapidly assembled.

For example, a DOS approach could involve reacting this compound with a library of amines, phenols, thiols, and carbanions to generate a collection of pyrazinylmethyl-substituted compounds. These products could then be subjected to further chemical transformations, such as cyclization reactions, to create an even greater diversity of molecular scaffolds. The resulting library of compounds could then be screened against a panel of biological targets to identify new hits for drug development.

While specific large-scale DOS libraries based on this compound are not extensively documented in publicly available literature, the principles of DOS strongly support its utility as a versatile building block for the generation of novel and diverse chemical matter for high-throughput screening. nih.gov

Advanced Characterization Techniques for Structural Elucidation of Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize derivatives of 2-(Bromomethyl)pyrazine (B1281218) hydrobromide.

In ¹H NMR spectroscopy, the chemical shift (δ), coupling constants (J), and integration of the signals provide detailed information about the number and connectivity of protons in a molecule. For instance, in derivatives where the bromine atom has been displaced by a nucleophile, the chemical shift of the methylene (B1212753) (-CH₂-) protons, originally part of the bromomethyl group, is a key diagnostic feature. These protons typically appear as a singlet or, if coupled to other protons, as a multiplet in the region of 3.5-5.0 ppm. The protons on the pyrazine (B50134) ring itself exhibit characteristic signals in the aromatic region, typically between 8.0 and 9.5 ppm. researchgate.net For example, in a series of N-substituted-2-aminothiazolo[4,5-b]pyrazines, the pyrazine protons were observed as distinct signals, allowing for the confirmation of the substitution pattern. osti.gov

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbon of the methylene group and the carbons of the pyrazine ring in derived compounds show distinct resonances. For example, in pyrazine-substituted phosphonium (B103445) salts, the carbon signals were used to confirm the structural integrity of the pyrazine core and the attached substituents. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Generic 2-(Arylaminomethyl)pyrazine Derivative

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Pyrazine H-3 | ~8.5 (d) | ~145 |

| Pyrazine H-5 | ~8.4 (d) | ~143 |

| Pyrazine H-6 | ~8.6 (s) | ~150 |

| Methylene (-CH₂-) | ~4.5 (s) | ~50 |

| Aromatic (Aryl) | 7.0 - 7.8 (m) | 115 - 140 |

| Amine (-NH-) | 5.0 - 6.0 (br s) | - |

Note: The exact chemical shifts will vary depending on the solvent and the specific substituents on the aryl group.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the characterization of derivatives of 2-(Bromomethyl)pyrazine hydrobromide, IR spectroscopy is instrumental in confirming the successful substitution of the bromine atom and the introduction of new functional groups.

Key vibrational modes that are monitored include:

C-H stretching: Aromatic C-H stretching vibrations from the pyrazine and any aryl substituents typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methylene group is observed between 2850 and 3000 cm⁻¹.

N-H stretching: For derivatives containing amine or amide functionalities, the N-H stretching vibration is a key indicator. Primary amines show two bands in the region of 3300-3500 cm⁻¹, while secondary amines show a single band.

C=O stretching: In amide or ester derivatives, the carbonyl (C=O) stretching vibration gives rise to a strong absorption band, typically between 1650 and 1750 cm⁻¹. For example, in pyrazine-substituted phosphonium salts, the C=O stretching frequency was used to confirm the presence of the amide group. researchgate.net

C=N and C=C stretching: The stretching vibrations of the pyrazine ring are observed in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Derived Compounds

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H stretch (asymmetric & symmetric) | 3300 - 3500 |

| Amide (-CONH-) | N-H stretch | 3200 - 3400 |

| C=O stretch | 1630 - 1680 | |

| Ester (-COO-) | C=O stretch | 1735 - 1750 |

| Pyrazine Ring | C=N, C=C stretch | 1400 - 1600 |

| Methylene (-CH₂-) | C-H stretch | 2850 - 2960 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For derivatives of this compound, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the synthesized compound. The fragmentation pattern provides valuable structural information. For instance, in N-substituted 2-(aminomethyl)pyrazines, a common fragmentation pathway is the cleavage of the bond between the methylene group and the pyrazine ring, leading to the formation of a stable pyrazinylmethyl cation or a substituted aminomethyl cation. The fragmentation of amines often involves α-cleavage, where the bond adjacent to the nitrogen atom is broken. researchgate.net

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. researchgate.net

Table 3: Expected Molecular Ion Peaks and Key Fragments for a Generic 2-(Benzylaminomethyl)pyrazine Derivative

| Species | Structure | Expected m/z |

| Molecular Ion (M⁺) | [C₁₂H₁₂N₄]⁺ | 198 |

| Pyrazinylmethyl cation | [C₅H₅N₂]⁺ | 93 |

| Benzyl cation | [C₇H₇]⁺ | 91 |

| Tropylium ion | [C₇H₇]⁺ | 91 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized derivative. For novel pyrazoline and isoxazoline (B3343090) derivatives, elemental analysis was a key component of their characterization, confirming the proposed structures. researchgate.net

Table 4: Example of Elemental Analysis Data for a Hypothetical Derivative, C₁₂H₁₂N₄O

| Element | Theoretical % | Found % |

| Carbon (C) | 67.91 | 67.85 |

| Hydrogen (H) | 5.70 | 5.75 |

| Nitrogen (N) | 26.40 | 26.35 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecule's structure, including bond lengths, bond angles, and conformational details, can be generated.

For derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides definitive proof of their structure. For example, the crystal structure of benzyl-pyridin-2-ylmethyl-amine, a related N-substituted amine, has been determined, revealing the precise spatial relationship between the aromatic rings and the amine linkage. nih.gov The study of a new imide-pyrazine zinc(II) binuclear complex, synthesized in situ, relied heavily on single-crystal X-ray diffraction to elucidate its complex structure. chemicalbook.com

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for studying the thermal stability and decomposition of materials, including polymers derived from this compound.

The TGA thermogram provides information about the decomposition temperature, the presence of residual solvent or water, and the composition of the final residue. For pyrazine-based polymers, TGA can be used to assess their thermal stability, which is a critical parameter for their potential applications. For instance, studies on the thermal decomposition of coordination polymers based on copper(I) halides and 2-methylpyrazine (B48319) have shown that these materials decompose in distinct steps, with the loss of the pyrazine ligands occurring at specific temperatures.

Future Directions and Emerging Research Avenues

Catalyst Development and Mechanistic Understanding in Pyrazine (B50134) Functionalization

The ability to selectively functionalize the pyrazine ring is crucial for creating novel compounds with tailored properties. Future research is heavily focused on the development of more efficient, selective, and sustainable catalytic systems.

Catalyst Innovation: While classical palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions have been instrumental in pyrazine chemistry, the field is moving towards more sustainable alternatives. researchgate.netrsc.org A significant trend is the exploration of catalysts based on earth-abundant and less toxic metals. For instance, novel pincer complexes of manganese have been successfully employed for the dehydrogenative coupling of β-amino alcohols to produce 2,5-disubstituted pyrazines, a process that generates only hydrogen gas and water as byproducts, highlighting its atom economy and environmental benefits. acs.org Similarly, iron-based catalysts are being developed for C-H functionalization, offering a cost-effective and greener option for creating complex pyrazine derivatives. acs.org

Mechanistic Insights: A deeper understanding of reaction mechanisms is paramount for optimizing existing methods and designing new transformations. Researchers are increasingly using a combination of experimental techniques and computational studies to elucidate the intricate steps of pyrazine functionalization. Direct C-H activation has emerged as a powerful strategy, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. rsc.orgrsc.org For example, the palladium-catalyzed direct arylation of a pyrazine N-oxide has been a key step in the total synthesis of the marine alkaloid dragmacidin D. rsc.org Computational methods, particularly Density Functional Theory (DFT), are proving invaluable in mapping reaction pathways, predicting regioselectivity, and understanding the role of intermediates, which is crucial for overcoming challenges like the inherent electron-deficient nature of the pyrazine ring. acs.orgnih.gov

Innovations in Green Chemistry Approaches for Pyrazine Synthesis

The chemical industry's shift towards sustainability has profoundly impacted the synthesis of heterocyclic compounds, including pyrazines. nih.govresearchgate.net The goal is to develop environmentally benign methods that reduce waste, minimize energy consumption, and utilize safer reagents. preprints.orgmdpi.comacs.org

Sustainable Methodologies: Key green chemistry principles are being actively integrated into pyrazine synthesis. These include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a complex product, reducing the number of synthetic steps and purification processes. nih.gov

Use of Green Solvents: Researchers are moving away from hazardous organic solvents towards more environmentally friendly alternatives like water, ionic liquids, and supercritical CO2. nih.govacs.org

Alternative Activation Methods: Non-traditional energy sources such as microwave irradiation and ultrasound are being used to accelerate reactions, often leading to higher yields and shorter reaction times with minimal energy consumption. mdpi.commdpi.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. A notable example is the development of a continuous-flow system using an immobilized lipase (B570770) (Lipozyme® TL IM) for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines in a green solvent. This biocatalytic approach is efficient, scalable, and provides a basis for the rapid and sustainable production of pyrazine-based drugs. rsc.org

These green approaches are not only minimizing the environmental footprint of chemical synthesis but are also enabling the creation of N-heterocyclic scaffolds with greater efficiency. nih.gov

Computational Design of Novel Pyrazine-Based Functional Materials

Computational chemistry has become an indispensable tool for accelerating the discovery and design of new materials. By predicting molecular properties, researchers can prioritize synthetic targets and gain insights into structure-property relationships before entering the lab. youtube.com

Predictive Modeling: Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure, reactivity, and potential applications of pyrazine derivatives. researchgate.netnih.govnih.govscimatic.org For instance, DFT calculations have been used to:

Design and evaluate pyrazine-based compounds as corrosion inhibitors by calculating quantum chemical parameters that correlate with their ability to adsorb onto metal surfaces. researchgate.net

Predict the electronic and optical properties of pyrazine derivatives for use in organic electronics. Studies have characterized pyrazine-triphenylamine conjugates as potential hole transporting layer (HTL) materials for devices like OLEDs by calculating their HOMO and LUMO energy levels. researchgate.net

Assess the stability and reactivity of new therapeutic agents, complementing experimental findings from biological assays. nih.govrsc.org

In Silico Screening: Beyond material science, computational tools like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are crucial in drug discovery. nih.govnih.gov These methods allow for the virtual screening of large libraries of pyrazine compounds to identify candidates with promising biological activity and favorable pharmacokinetic properties, significantly streamlining the development of new functional molecules. nih.govnih.gov

Exploration of New Biological Applications of Pyrazine Scaffolds

The pyrazine ring is a well-established pharmacophore found in numerous clinically approved drugs. researchgate.netpharmablock.com Ongoing research continues to uncover new therapeutic applications for this versatile scaffold, driven by its ability to interact with a wide range of biological targets. nih.govtandfonline.comnih.gov

Diverse Pharmacological Activities: Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including:

Anticancer: They have been investigated as kinase inhibitors, targeting enzymes like Checkpoint kinase 1 (CHK1) and spleen tyrosine kinase (Syk), which are crucial in cell cycle regulation and immune signaling. pharmablock.com Recent reviews highlight significant progress in developing pyrazine-based agents against various cancer cell lines. nih.gov

Antitubercular: Pyrazinamide is a cornerstone of tuberculosis treatment, and extensive research is focused on creating new pyrazine analogues and hybrids to combat drug-resistant strains of Mycobacterium tuberculosis. rsc.orgnih.gov Some new derivatives are being investigated as potential inhibitors of enzymes like DprE1 and pantothenate synthetase. rsc.orgnih.gov

Antiviral: The pyrazine scaffold is present in antiviral drugs like Favipiravir. Recent studies have explored new pyrazine-based conjugates with promising activity against SARS-CoV-2. nih.gov

Anti-inflammatory and Analgesic: The anti-inflammatory and pain-relieving potential of pyrazine derivatives continues to be an active area of research. researchgate.nettandfonline.com

Neuroprotection: Certain pyrazine derivatives have shown potential for neurovascular protection and in treating neurodegenerative diseases. nih.gov

The ongoing exploration of natural product-pyrazine hybrids and the synthesis of novel derivatives are expected to yield compounds with enhanced potency and reduced toxicity, further expanding the therapeutic landscape of this important heterocycle. nih.gov

Integration with Automated Synthesis and High-Throughput Screening Platforms